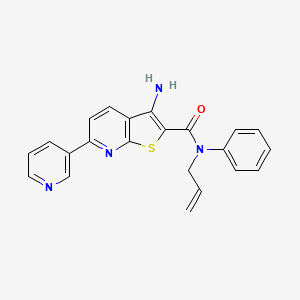

![molecular formula C27H39NO7 B11934165 4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B11934165.png)

4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isomigrastatin is an analogue of migrastatin, a naturally occurring organic compound found in the bacteria Streptomyces platensis. It has shown promise as a potential drug for cancer treatment due to its ability to inhibit tumor cell migration .

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of isomigrastatin involves several key steps, including the LACDAC reaction, Luche reduction, aqueous Ferrier rearrangement, and epoxidation . The synthesis begins with the preparation of reagents 11 and 15. Reagent 11 is synthesized through a series of reactions involving intermediates 6, 7, 8, 9, and 10. Aldehyde 12 is then alkylated by Witting reagent 13 to form 14, which is hydrogenated to produce 15. Fragment coupling of intermediates 11 and 15 is the next step, followed by reduction with lithium borohydride to create alcohol 16. This alcohol is then converted to 17 and coupled with phosphorane 15. The resulting product is oxidized to form aldehyde 18, which undergoes reduction and further reactions to finally yield isomigrastatin .

Industrial Production Methods: The heterologous production of isomigrastatin has been demonstrated in engineered Streptomyces lividans strains. Optimization of fermentation conditions, including the use of sucrose and yeast extract as carbon and organic nitrogen sources, has led to improved yields of isomigrastatin .

化学反応の分析

Isomigrastatin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium borohydride, Witting reagent, and (S)-Me-CBS Corey catalyst . Major products formed from these reactions include intermediates such as aldehyde 18 and enone 19, which are crucial for the synthesis of isomigrastatin .

科学的研究の応用

Isomigrastatin has garnered significant attention for its potential as an anti-metastatic agent in cancer treatment. It has been shown to inhibit the migration of human tumor cells, making it a promising candidate for preventing cancer metastasis . Additionally, isomigrastatin and its analogues have demonstrated antifungal activity against phytopathogenic fungi, highlighting their potential use in agriculture . In the field of chemical biology, isomigrastatin serves as a valuable tool for studying cell migration and metastasis .

作用機序

Isomigrastatin exerts its effects by inhibiting the migration of tumor cells. It targets the cytoskeleton, specifically actin dynamics, which are crucial for cell migration . By disrupting actin polymerization and depolymerization, isomigrastatin effectively prevents tumor cells from spreading to distant organs .

類似化合物との比較

Isomigrastatin is closely related to migrastatin and other analogues such as dorrigocin B. While migrastatin and isomigrastatin both inhibit tumor cell migration, isomigrastatin has shown greater potency in certain assays . Additionally, isomigrastatin-ether, a derivative of isomigrastatin, has demonstrated even higher potency in inhibiting cell proliferation . These unique properties make isomigrastatin a valuable compound for further research and development in cancer therapy.

特性

分子式 |

C27H39NO7 |

|---|---|

分子量 |

489.6 g/mol |

IUPAC名 |

4-[(E)-7-[(6E,10E)-4-hydroxy-5-methoxy-3-methyl-12-oxo-1-oxacyclododeca-6,10-dien-2-yl]-5-methyl-4-oxooct-6-enyl]piperidine-2,6-dione |

InChI |

InChI=1S/C27H39NO7/c1-17(21(29)11-9-10-20-15-23(30)28-24(31)16-20)14-18(2)27-19(3)26(33)22(34-4)12-7-5-6-8-13-25(32)35-27/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7+,13-8+,18-14+ |

InChIキー |

TYTDEHCAAKKYOG-MNOLRWOYSA-N |

異性体SMILES |

CC1C(C(/C=C/CC/C=C/C(=O)OC1/C(=C/C(C)C(=O)CCCC2CC(=O)NC(=O)C2)/C)OC)O |

正規SMILES |

CC1C(C(C=CCCC=CC(=O)OC1C(=CC(C)C(=O)CCCC2CC(=O)NC(=O)C2)C)OC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride](/img/structure/B11934083.png)

![1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11934089.png)

![1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B11934110.png)

![(Z)-but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide](/img/structure/B11934123.png)

![(4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B11934124.png)

![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B11934138.png)

![methyl (4R)-4-[(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B11934143.png)

![2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B11934156.png)

![N-[5-[7-[2-[4-(2-hydroxypropan-2-yl)piperidin-1-yl]ethoxy]-1,3-dihydro-2-benzofuran-5-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B11934172.png)